molecular formula C10H14ClF3N2O2S B7640507 N-(2-aminoethyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride

N-(2-aminoethyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride

Cat. No. B7640507
M. Wt: 318.74 g/mol
InChI Key: HYBGSRUQBKFDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminoethyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride, also known as N-(2-aminoethyl)-4-methylbenzenesulfonamide (NS-398), is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase-2 (COX-2) enzyme activity. It was first synthesized in 1991 by scientists at Sankyo Co., Ltd. in Japan.

Mechanism of Action

NS-398 selectively inhibits COX-2 enzyme activity, which is responsible for the production of prostaglandins involved in inflammation and pain. By inhibiting COX-2, NS-398 reduces inflammation and pain without affecting the production of prostaglandins involved in normal physiological functions.
Biochemical and Physiological Effects:
NS-398 has been shown to reduce inflammation and pain in animal models of various inflammatory diseases, including arthritis and inflammatory bowel disease. It has also been shown to reduce amyloid-beta peptide-induced neuroinflammation and cognitive impairment in Alzheimer's disease models.

Advantages and Limitations for Lab Experiments

NS-398 is a potent and selective inhibitor of COX-2 enzyme activity, making it a useful tool for studying the role of COX-2 in various physiological and pathological processes. However, its specificity for COX-2 may limit its use in studying the effects of COX-1 inhibition.

Future Directions

1. Further studies are needed to determine the potential use of NS-398 in the treatment of neuroinflammatory diseases, including Alzheimer's disease.
2. The development of more selective COX-2 inhibitors with fewer side effects may lead to improved therapeutic options for inflammatory diseases.
3. The role of COX-2 in cancer progression and metastasis should be further investigated, as NS-398 has shown potential as a therapeutic for various types of cancer.
4. The use of NS-398 in combination with other anti-inflammatory agents or chemotherapeutic agents should be explored for potential synergistic effects.

Synthesis Methods

NS-398 can be synthesized using a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 2-aminoethanol, followed by the addition of trifluoromethyl ketone and the hydrochloride salt.

Scientific Research Applications

NS-398 has been extensively studied for its potential use in the treatment of various inflammatory diseases, including cancer, arthritis, and inflammatory bowel disease. It has also been studied as a potential therapeutic for Alzheimer's disease and neuroinflammation.

properties

IUPAC Name

N-(2-aminoethyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2S.ClH/c1-7-2-3-8(6-9(7)10(11,12)13)18(16,17)15-5-4-14;/h2-3,6,15H,4-5,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBGSRUQBKFDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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